molecular formula C14H14BrNO3 B2797670 tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate CAS No. 1346156-91-9

tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate

Cat. No. B2797670
CAS RN: 1346156-91-9
M. Wt: 324.174
InChI Key: SYBUJYOOIXPUKC-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H14BrNO3. It has a molecular weight of 310.19 . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H14BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 .

Scientific Research Applications

Synthesis of Annulated γ-Carbolines

Research by Zhang and Larock (2002, 2003) showcases the use of tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate in the synthesis of annulated γ-carbolines via palladium-catalyzed intramolecular iminoannulation. These compounds are significant due to their potential pharmacological activities, including anticancer and neuroprotective effects. The process yields various γ-carboline derivatives with an additional ring fused across the 4- and 5-positions, demonstrating the versatility of this starting material in complex organic syntheses (Zhang & Larock, 2003).

Spirocyclic Indoline Lactone Synthesis

Hodges et al. (2004) utilized tert-butyl [2-(benzylideneamino)phenyl]acetate, a related compound, in the synthesis of spirocyclic indoline lactones, highlighting the reactivity and utility of tert-butyl indole derivatives in generating complex heterocyclic structures. This work underscores the strategic incorporation of the tert-butyl group in facilitating cyclization reactions, leading to high-yield production of targeted molecules (Hodges, Wang, & Riley, 2004).

Aerobic Oxidation Catalysis

Shen et al. (2012) explored the role of a similar tert-butyl indole derivative in the selective aerobic oxidation of allylic and benzylic alcohols. This research demonstrates the compound's utility as a catalyst for chemoselective oxidation processes, converting primary and secondary allylic and benzylic alcohols into their corresponding α,β-unsaturated carbonyl compounds. This catalytic application signifies the compound's importance in organic synthesis, particularly in the selective oxidation of sensitive molecules (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Crystal Structure Analysis

Thenmozhi et al. (2009) provided detailed crystallographic analysis of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a structurally related compound. The study offers insights into the molecular geometry and hydrogen bonding patterns, emphasizing the importance of such derivatives in structural chemistry and material science. Understanding the crystal structure of these compounds aids in the design and development of new materials with tailored properties (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).

Future Directions

The future directions for research on “tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate” and similar indole derivatives could include exploring their potential applications in medicinal chemistry, given the known biological activities of indole derivatives . Additionally, developing novel synthesis methods for these compounds could also be a valuable area of research .

properties

IUPAC Name

tert-butyl 3-bromo-2-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-10-7-5-4-6-9(10)12(15)11(16)8-17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUJYOOIXPUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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